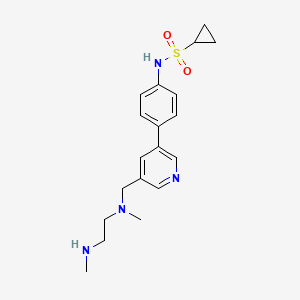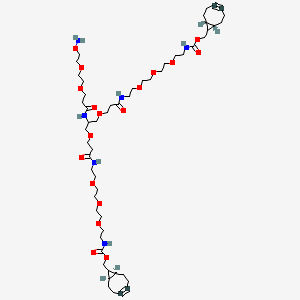
Aminooxy-PEG2-bis-PEG3-BCN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminooxy-PEG2-bis-PEG3-BCN is a cleavable five-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is also a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
准备方法
Synthetic Routes and Reaction Conditions
Aminooxy-PEG2-bis-PEG3-BCN is synthesized through a series of chemical reactions involving the coupling of aminooxy groups with PEG units and BCN groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in pharmaceutical and research applications .
化学反应分析
Types of Reactions
Aminooxy-PEG2-bis-PEG3-BCN undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used
Common Reagents and Conditions
SPAAC Reactions: Typically involve the use of azide-containing molecules and are carried out under mild conditions without the need for copper catalysts
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride
Major Products Formed
SPAAC Reactions: The major products are triazole-linked conjugates, which are stable and biocompatible
Oxidation and Reduction Reactions: The products vary depending on the specific reagents and conditions used
科学研究应用
Aminooxy-PEG2-bis-PEG3-BCN has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy
Industry: Applied in the production of advanced materials and drug delivery systems
作用机制
The mechanism of action of Aminooxy-PEG2-bis-PEG3-BCN involves its ability to form stable linkages with azide-containing molecules through SPAAC reactions. This property makes it an effective linker in the synthesis of antibody-drug conjugates, where it facilitates the attachment of cytotoxic drugs to antibodies. The PEG units enhance the solubility and biocompatibility of the conjugates, while the BCN group ensures efficient and specific conjugation .
相似化合物的比较
Similar Compounds
Aminooxy-PEG2-bis-PEG3-DBCO: Another cleavable PEG linker used in ADC synthesis, but with a dibenzocyclooctyne (DBCO) group instead of BCN
Aminooxy-PEG2-bis-PEG3-TCO: Contains a trans-cyclooctene (TCO) group and is used in similar applications
Uniqueness
Aminooxy-PEG2-bis-PEG3-BCN is unique due to its BCN group, which allows for strain-promoted alkyne-azide cycloaddition reactions without the need for copper catalysts. This property makes it particularly useful in bioconjugation applications where copper-free conditions are required .
属性
分子式 |
C54H90N6O18 |
|---|---|
分子量 |
1111.3 g/mol |
IUPAC 名称 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-[3-[2-(2-aminooxyethoxy)ethoxy]propanoylamino]-3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C54H90N6O18/c55-78-38-37-73-32-27-66-20-15-52(63)60-43(39-74-21-13-50(61)56-16-23-67-28-33-71-35-30-69-25-18-58-53(64)76-41-48-44-9-5-1-2-6-10-45(44)48)40-75-22-14-51(62)57-17-24-68-29-34-72-36-31-70-26-19-59-54(65)77-42-49-46-11-7-3-4-8-12-47(46)49/h43-49H,5-42,55H2,(H,56,61)(H,57,62)(H,58,64)(H,59,65)(H,60,63)/t43?,44-,45+,46-,47+,48?,49? |
InChI 键 |
AFIVWNAXECIOQD-IVTDGNKFSA-N |
手性 SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1 |
规范 SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
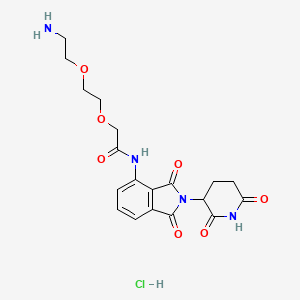
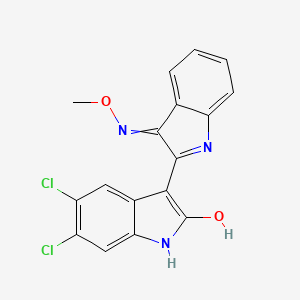
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
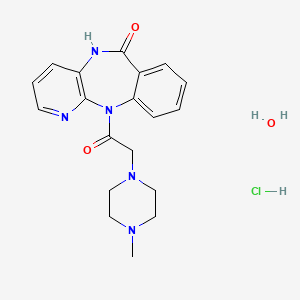
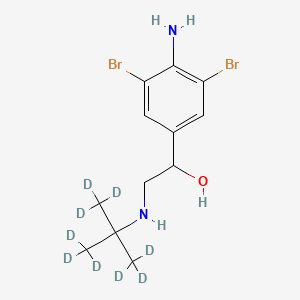
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
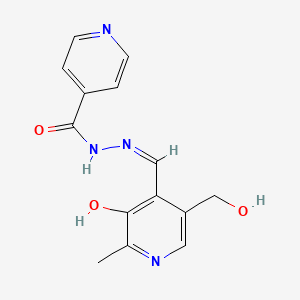
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
